molecular formula C20H24ClN5O B5996248 2-{4-[2-(3-Chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethanol

2-{4-[2-(3-Chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethanol

Cat. No.: B5996248
M. Wt: 385.9 g/mol
InChI Key: RTUUFZUHJUGQHC-UHFFFAOYSA-N
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Description

2-{4-[2-(3-Chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethanol (CAS 1203237-10-8) is a synthetic small molecule based on the pyrazolo[1,5-a]pyrimidine (PP) scaffold, a notable class of N-heterocyclic compounds recognized for its rigid, planar structure and significant potential in medicinal chemistry research . This compound features a chlorophenyl group and a piperazine-ethanol side chain, contributing to its specific physicochemical properties and biomolecular interactions. Pyrazolo[1,5-a]pyrimidine derivatives have attracted considerable attention for their potent activity as protein kinase inhibitors (PKIs), playing a critical role in targeted cancer therapy . Kinases are key regulators in cellular signalling pathways, and their dysregulation is a hallmark of many cancers. Researchers are actively exploring PP-based compounds for their ability to act as ATP-competitive inhibitors for a variety of kinases, including but not limited to CK2, EGFR, B-Raf, and MEK, which are implicated in cancers such as non-small cell lung cancer (NSCLC) and melanoma . The structural motif of this compound makes it a valuable candidate for investigating antiproliferative mechanisms, conducting kinase selectivity profiling, and exploring structure-activity relationships (SAR) in preclinical oncology studies . This product is intended for research applications in a controlled laboratory environment. It is For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human use.

Properties

IUPAC Name

2-[4-[2-(3-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN5O/c1-14-12-18(25-8-6-24(7-9-25)10-11-27)26-20(22-14)15(2)19(23-26)16-4-3-5-17(21)13-16/h3-5,12-13,27H,6-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTUUFZUHJUGQHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)CCO)C4=CC(=CC=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[2-(3-Chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethanol typically involves multiple steps:

    Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Piperazine Ring: The pyrazolo[1,5-a]pyrimidine core is then reacted with piperazine derivatives under suitable conditions to introduce the piperazine ring.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, often involving chlorinated aromatic compounds and appropriate catalysts.

    Final Functionalization: The ethanol group is introduced in the final step, typically through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors, high-throughput screening of catalysts, and automated purification systems.

Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidine Core Formation

  • Mechanism : Formation of the pyrazolo-pyrimidine core often involves cyclization reactions between a pyrazole and a pyrimidine precursor. For example, condensation of a 5-amino-1H-pyrazole with a substituted 1,3-diketone can generate the fused ring system .

  • Conditions : Acidic or basic catalysis, with solvents like DMF or THF.

Piperazine Coupling

  • Mechanism : The piperazine ring may be attached via nucleophilic substitution. For instance, a halogenated pyrazolo-pyrimidine derivative could react with piperazine in the presence of a base (e.g., K₂CO₃) to form a C-N bond .

Ethanol Functionalization

  • Mechanism : Ethanol substitution (e.g., via esterification or alkylation) could occur at the piperazine nitrogen. For example, reaction with ethyl chloroformate or a similar electrophile under basic conditions .

Functional Group Transformations

The compound’s reactivity is influenced by its substituents:

Substitution at the Piperazine Ring

  • Reaction : Alkylation or acylation at the piperazine nitrogen.

  • Conditions : Use of alkyl halides (e.g., methyl iodide) or acylating agents (e.g., acetic anhydride) in the presence of bases like triethylamine .

Reaction TypeReagentTypical Conditions
AlkylationAlkyl halideTHF, Et₃N, 60°C, 2–4 h
AcylationAcyl chlorideDCM, DMAP, 0°C to rt, 1–2 h

Pyrazolo[1,5-a]pyrimidine Core Modifications

  • Reaction : Substitution at the pyrazolo-pyrimidine ring (e.g., halogenation or coupling).

  • Conditions : Use of Lewis acids (e.g., AlCl₃) for electrophilic substitution or Suzuki coupling for C-C bond formation .

Hydrolysis of the Ethanol Moiety

  • Reaction : Hydrolysis of the ethanol group to form a carboxylic acid or other derivatives.

  • Conditions : Strong acids (e.g., HCl) or enzymes (e.g., esterases) under aqueous conditions .

Piperazine Ring Reactivity

  • Role : Acts as a nucleophile due to the lone pair on nitrogen.

  • Applications : Potential for drug-target binding (e.g., histamine receptors) or further chemical modifications .

Pyrazolo[1,5-a]pyrimidine Core Reactivity

  • Role : Electrophilic sites on the aromatic ring enable substitution reactions.

  • Applications : Tuning pharmacokinetics (e.g., solubility, stability) via structural modifications .

Ethanol Group Reactivity

  • Role : Hydroxyl group (-OH) can participate in esterification, oxidation, or condensation.

  • Applications : Metabolic stability or bioconjugation .

Anticancer Agents

  • Mechanism : Pyrazolo-pyrimidine derivatives often inhibit kinases (e.g., FGFR) or induce apoptosis via DNA intercalation .

  • Example : Analogous compounds with substituted pyrazolo-pyrimidines show activity against cancer cell lines .

Anti-Inflammatory Agents

  • Mechanism : Piperazine derivatives may modulate enzymes (e.g., COX-2) or cytokine pathways .

  • Example : Piperazine-containing compounds exhibit anti-inflammatory properties in preclinical models .

Note : The analysis is based on analogous compounds from the provided sources, as the exact compound’s reactions are not explicitly detailed in the literature. Structural similarities to pyrazolo-pyrimidine-piperazine hybrids inform the inferred reactivity .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula for this compound is C24H26ClN7C_{24}H_{26}ClN_7 with a molecular weight of approximately 448.0 g/mol. The compound features a complex structure that includes a piperazine ring and a pyrazolopyrimidine moiety, which are known to exhibit diverse biological activities.

Pharmacological Applications

  • Anticancer Activity :
    • Research indicates that pyrazolopyrimidine derivatives can inhibit tyrosine kinases, which play a crucial role in the signaling pathways of cancer cells. This inhibition can lead to reduced proliferation of cancerous cells and may provide therapeutic benefits in treating various cancers .
  • Neuroprotective Effects :
    • Similar compounds have demonstrated neuroprotective properties by modulating inflammatory pathways in the brain. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.
  • Anti-inflammatory Properties :
    • The compound may possess anti-inflammatory effects that could be beneficial in treating conditions characterized by chronic inflammation, such as arthritis or cardiovascular diseases .
  • Corticotropin Releasing Factor Receptor Antagonism :
    • Some studies suggest that related compounds can act as antagonists to corticotropin-releasing factor receptors, potentially aiding in the treatment of anxiety disorders and stress-related conditions .

Synthesis and Mechanism of Action

The synthesis of 2-{4-[2-(3-Chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethanol typically involves multi-step organic reactions that require careful optimization of conditions to enhance yield and purity. Analytical techniques such as NMR (Nuclear Magnetic Resonance) and TLC (Thin Layer Chromatography) are employed to monitor the synthesis process.

The mechanism of action for this compound likely involves its interaction with specific enzymes or receptors within biological systems. For instance, it may inhibit certain kinases or modulate receptor activities, leading to downstream effects that alter cell behavior.

Table 1: Summary of Research Findings on Related Compounds

Study ReferenceCompoundApplicationKey Findings
Pyrazolopyrimidine DerivativesCancer TreatmentInhibition of tyrosine kinases leads to reduced tumor growth.
Corticotropin AntagonistsAnxiety DisordersEffective in reducing symptoms associated with stress and anxiety.
Anti-inflammatory PyrazolopyrimidinesArthritis TreatmentDemonstrated significant reduction in inflammatory markers.

Mechanism of Action

The mechanism of action of 2-{4-[2-(3-Chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethanol involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structural Analogues

The compound shares structural similarities with other pyrazolo[1,5-a]pyrimidine derivatives. Key analogs and their distinguishing features are outlined below:

Compound Name Key Substituents Molecular Formula Molecular Weight Notable Features Reference
Target Compound : 2-{4-[2-(3-Chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethanol - 3-Chlorophenyl
- 3,5-Dimethyl
- Piperazine-ethanol
Estimated: C23H27ClN5O Estimated: 416.9 Ethanol group may improve solubility; 3-Cl substitution influences bioactivity -
3-(2-Chlorophenyl)-2,5-dimethyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine - 2-Chlorophenyl
- 3,5-Dimethyl
- 4-Phenylpiperazine
C24H24ClN5 417.9 Phenylpiperazine enhances lipophilicity; 2-Cl vs. 3-Cl positional isomerism
2-(3,4-Dimethoxyphenyl)-7-(4-ethylpiperazin-1-yl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine - 3,4-Dimethoxyphenyl
- 3,5-Dimethyl
- 4-Ethylpiperazine
C22H29N5O2 395.5 Methoxy groups increase electron density; ethylpiperazine reduces polarity

Key Observations :

  • Substituent Effects: The 3-chlorophenyl group in the target compound may confer distinct electronic and steric properties compared to the 2-chlorophenyl isomer in or the 3,4-dimethoxyphenyl group in .
  • Piperazine Modifications: The ethanol substituent in the target compound introduces a polar hydroxyl group, likely improving aqueous solubility compared to the phenyl or ethyl groups in and . This modification could enhance pharmacokinetic profiles .

Biological Activity

The compound 2-{4-[2-(3-Chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethanol is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure combines elements of pyrazolo[1,5-a]pyrimidine and piperazine, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C20H25ClN4C_{20}H_{25}ClN_4, with a molecular weight of approximately 383.3 g/mol. The structure features a piperazine moiety linked to a pyrazolo[1,5-a]pyrimidine core, which is substituted with a chlorophenyl group. This structural arrangement is critical for its biological interactions.

PropertyValue
Molecular FormulaC20H25ClN4C_{20}H_{25}ClN_4
Molecular Weight383.3 g/mol
IUPAC NameThis compound
InChI KeyYZMACMBBSYWIGJ-UHFFFAOYSA-N

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within the body. The pyrazolo[1,5-a]pyrimidine scaffold has been shown to exhibit various pharmacological effects:

  • Anticancer Activity : Research indicates that compounds in this class can inhibit cancer cell proliferation by targeting specific kinases involved in cell signaling pathways .
  • Antimicrobial Properties : The presence of the chlorophenyl group enhances the compound's ability to disrupt microbial membranes, leading to increased antimicrobial efficacy .
  • Psychopharmacological Effects : The piperazine component suggests potential activity at neurotransmitter receptors, particularly serotonin receptors, which are implicated in mood regulation and anxiety disorders .

Case Studies and Research Findings

Numerous studies have investigated the biological activities of related compounds within the pyrazolo[1,5-a]pyrimidine family. Here are some notable findings:

  • Anticancer Activity :
    • A study demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines exhibited selective inhibition of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involved the induction of apoptosis through modulation of the PI3K/Akt pathway .
  • Antimicrobial Efficacy :
    • A series of synthesized pyrazole derivatives were tested against various pathogens. Results showed significant antifungal activity against Candida species and antibacterial effects against Staphylococcus aureus .
  • Neuropharmacological Studies :
    • In vivo studies assessed the antidepressant-like effects of compounds similar to this compound in mouse models. The dual antagonist properties at serotonin receptors indicated potential for treating depression and anxiety disorders .

Q & A

Q. Key factors affecting yield :

  • Temperature control during cyclization (excessive heat may degrade intermediates).
  • Solvent polarity (ethanol aids in stabilizing intermediates).
  • Stoichiometric ratios of piperazine derivatives to avoid side reactions .

How can researchers resolve discrepancies in structural characterization data (e.g., NMR vs. X-ray crystallography)?

Advanced
Conflicting data between spectroscopic and crystallographic results often arise from dynamic molecular behavior (e.g., tautomerism) or crystal packing effects. Methodological steps:

Cross-validate techniques : Compare NMR (solution state) with X-ray (solid state). For example, pyrazolo[1,5-a]pyrimidine derivatives may exhibit tautomeric shifts in solution, resolved via variable-temperature NMR .

Elemental analysis : Confirm empirical formula consistency (e.g., C, H, N percentages) to rule out impurities .

Computational modeling : Use DFT calculations to predict stable conformers and compare with experimental data .

What methodologies are recommended for evaluating the biological activity of this compound, particularly in enzyme inhibition assays?

Basic
Standard protocols include:

  • In vitro kinase assays : Measure IC₅₀ values against target enzymes (e.g., KDR kinase) using fluorescence-based or radiometric assays.
  • Cellular cytotoxicity assays : Test antiproliferative effects in cancer cell lines (e.g., MTT assay) .
  • Dose-response curves : Use logarithmic concentrations (1 nM–100 µM) to determine potency and selectivity .

Q. Advanced considerations :

  • Metabolic stability : Assess hepatic microsomal degradation to prioritize lead compounds.
  • Off-target profiling : Screen against related kinases (e.g., EGFR, VEGFR) to evaluate specificity .

How can researchers address low yields during the final coupling step of the piperazine-ethanol moiety?

Advanced
Low yields often result from steric hindrance or poor nucleophilicity. Optimization strategies:

Activate the core : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to enhance electrophilicity at the reaction site .

Alternative coupling reagents : Use EDCI/HOBt or Pd-catalyzed cross-coupling for challenging substitutions .

Solvent optimization : Replace ethanol with DMF or DMSO to improve solubility of bulky intermediates .

Q. Example data :

ConditionYield (%)Reference
Ethanol, reflux45
DMF, 80°C68

What computational tools are effective for predicting the binding mode of this compound with target enzymes?

Q. Basic

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase active sites.
  • Pharmacophore mapping : Identify critical hydrogen bonds (e.g., with hinge regions) using PyMOL .

Q. Advanced :

  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions.
  • QSAR models : Correlate substituent effects (e.g., 3-chlorophenyl vs. 4-fluorophenyl) with activity using CoMFA .

How should researchers analyze contradictory reports on this compound’s solubility in aqueous vs. organic solvents?

Advanced
Contradictions may stem from:

pH-dependent solubility : Protonation of the piperazine ring enhances water solubility at acidic pH .

Crystallinity : Amorphous vs. crystalline forms (confirmed via XRD) exhibit different dissolution profiles .

Co-solvent systems : Use ethanol/water mixtures (e.g., 30:70) to balance polarity .

Q. Experimental protocol :

  • Determine logP values via shake-flask method.
  • Compare experimental vs. predicted (e.g., ChemAxon) data .

What strategies are recommended for optimizing the compound’s stability during long-term storage?

Q. Basic

  • Storage conditions : Lyophilize and store at -20°C under inert gas (N₂/Ar) to prevent oxidation.
  • Light sensitivity : Use amber vials to avoid photodegradation of the pyrimidine core .

Q. Advanced :

  • Forced degradation studies : Expose to heat (40°C), humidity (75% RH), and UV light to identify degradation pathways (HPLC-MS monitoring) .

How can researchers reconcile conflicting bioactivity data between in vitro and in vivo studies?

Advanced
Discrepancies may arise from:

Metabolic inactivation : Check for hepatic clearance using microsomal assays .

Plasma protein binding : Measure free fraction via equilibrium dialysis .

Structural analogs : Compare with derivatives (e.g., 3,5-dimethyl vs. trifluoromethyl substituents) to identify metabolically stable motifs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.